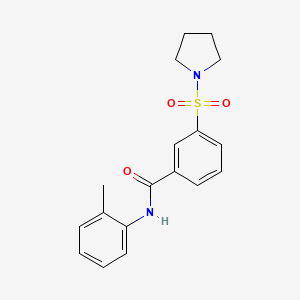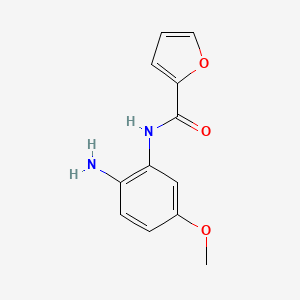
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPSP belongs to the class of sulfonylurea compounds, which are widely used in the treatment of diabetes mellitus. In recent years, MPSP has gained attention for its potential use in the treatment of various other diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase. It has also been shown to modulate the activity of certain ion channels, including the calcium channel. These effects may contribute to its therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high purity and yield. This makes it suitable for use in a range of assays and experiments. However, one limitation of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its potential toxicity. Studies have shown that it can cause cell death in normal cells as well as cancer cells. Therefore, caution must be taken when using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. Another area of interest is its potential use in the treatment of inflammation. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs. Overall, the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is ongoing, and it is likely that new therapeutic applications will be discovered in the future.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methylbenzoyl chloride with pyrrolidine and sodium sulfonamide. The resulting product is then purified using chromatography techniques. The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anticancer properties. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-2-3-10-17(14)19-18(21)15-8-6-9-16(13-15)24(22,23)20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHWMUSGPOVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)